ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate
CAS No.: 1040678-43-0
Cat. No.: VC11945203
Molecular Formula: C20H17N5O5S
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040678-43-0 |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | ethyl 2-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C20H17N5O5S/c1-2-29-19(28)12-6-3-4-7-13(12)21-17(26)11-31-20-23-22-18(27)15-10-14(24-25(15)20)16-8-5-9-30-16/h3-10H,2,11H2,1H3,(H,21,26)(H,22,27) |
| Standard InChI Key | GAOOAOZRDKIDFO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name
The systematic name reflects its complex architecture:
-
Substituents:
-
Furan-2-yl at position 2
-
4-Oxo group
-
Sulfanyl acetamido linkage to ethyl benzoate
-
Molecular Formula and Weight
-
Formula:
-
Molecular Weight: 517.5 g/mol (calculated from constituent atomic masses).
Structural Features
-
Pyrazolo-triazin core: A fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 5.
-
Furan substituent: Enhances electron-rich character and potential for π-π interactions .
-
Sulfanyl bridge: Introduces steric bulk and redox activity.
-
Ethyl benzoate: Improves lipophilicity and bioavailability .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step reactions:
-
Core Formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors to form the pyrazolo-triazin core .
-
Functionalization:
Key Reaction Conditions
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Palladium catalysts for coupling reactions.
Characterization Data
| Technique | Key Findings |
|---|---|
| NMR | : δ 8.2–7.3 (aromatic), δ 5.1 (furan), δ 4.3 (ethyl ester) |
| IR | Peaks at 1720 cm (C=O), 1650 cm (amide) |
| MS | [M+H] at m/z 518.5 |
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Poor in water (<0.1 mg/mL).
-
Soluble in DMSO, DMF, and dichloromethane.
-
-
Stability:
Thermal Properties
-
Melting Point: Estimated 180–185°C (decomposition observed via DSC).
Biological Activity and Applications
Mechanism of Action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume